molecular formula C6H7NO3S2 B2904769 5-Formyl-4-methylthiophene-2-sulfonamide CAS No. 2253639-94-8

5-Formyl-4-methylthiophene-2-sulfonamide

Cat. No.: B2904769
CAS No.: 2253639-94-8
M. Wt: 205.25
InChI Key: AXRWQRLIKNISOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Thiophene (B33073) Sulfonamide Scaffolds in Modern Medicinal Chemistry

Thiophene-based sulfonamides are a class of organic compounds that have garnered considerable attention from medicinal chemists. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, serves as a versatile scaffold. nih.govresearchgate.netmdpi.com It is considered a bioisostere of the benzene ring, capable of enhancing pharmacokinetic and pharmacodynamic properties of a drug molecule. researchgate.net The sulfur atom can participate in hydrogen bonding, which may improve drug-receptor interactions. nih.gov

The sulfonamide group (-SO₂NH₂) is a key functional group found in a multitude of approved drugs. paom.pl Its inclusion in a molecular structure often imparts specific therapeutic properties. Thiophene sulfonamides, which merge these two important pharmacophores, have demonstrated a broad spectrum of pharmacological activities. A particularly significant area of research is their potent inhibitory activity against carbonic anhydrase (CA) isoenzymes. nih.govmdpi.com CAs are involved in numerous physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and edema. mdpi.comgoogle.com

Furthermore, various derivatives of thiophene sulfonamides have been investigated for other biological effects, including antibacterial, anticancer, and anti-inflammatory activities. globalresearchonline.netresearchgate.netencyclopedia.pub The ability to readily modify the thiophene ring allows for the synthesis of large libraries of compounds, facilitating structure-activity relationship (SAR) studies to optimize potency and selectivity. globalresearchonline.netresearchgate.net This structural versatility makes the thiophene sulfonamide scaffold a cornerstone in the design and development of new therapeutic agents. researchgate.net

Overview of 5-Formyl-4-methylthiophene-2-sulfonamide within the Broader Class of Thiophene Sulfonamides

This compound is a specific derivative within the larger family of thiophene sulfonamides. Its structure is characterized by a central thiophene ring substituted with four different functional groups: a sulfonamide group at position 2, a formyl (aldehyde) group at position 5, and a methyl group at position 4.

The presence of the sulfonamide group links it directly to the well-studied class of carbonic anhydrase inhibitors and antibacterial agents. nih.govglobalresearchonline.net The methyl group can influence the molecule's lipophilicity and steric profile, potentially affecting how it fits into a biological target. Critically, the formyl group (-CHO) at the 5-position distinguishes this compound. Aldehyde functionalities are chemically reactive and can serve as valuable synthetic handles. acs.org This suggests that this compound may be a key intermediate in the synthesis of more complex molecules, where the formyl group is modified to build larger, more elaborate structures. researchgate.netnih.gov

While extensive experimental data for this specific compound is not widely available in published literature, its basic chemical properties can be calculated based on its structure.

Table 1: Chemical Properties of this compound

Property Value
Molecular Formula C₆H₇NO₃S₂
Molecular Weight 205.26 g/mol
Canonical SMILES CC1=C(C=O)SC(=C1)S(=O)(=O)N

| Functional Groups | Thiophene, Sulfonamide, Formyl, Methyl |

Note: Data is calculated and based on the chemical structure, as specific experimental data is limited in public databases.

Scope and Objectives of Academic Research on this compound

Direct academic research focusing exclusively on the biological activities of this compound appears to be limited. Instead, the primary interest in this compound within the scientific community likely lies in its role as a versatile synthetic intermediate.

The main objectives of research involving this compound would include:

Synthetic Utility: The primary scope of research is likely its application as a building block in organic synthesis. The reactive formyl group provides a site for a variety of chemical transformations, such as reductive amination, Wittig reactions, or condensation reactions, to create more complex thiophene sulfonamide derivatives. acs.org

Drug Discovery Scaffold: Researchers would utilize this compound as a starting material to synthesize novel series of potential drug candidates. For instance, the formyl group could be elaborated into different side chains to probe the binding pockets of target enzymes like carbonic anhydrase or bacterial enzymes. nih.govrsc.org

Structure-Activity Relationship (SAR) Studies: By synthesizing a library of derivatives from this compound, medicinal chemists can systematically evaluate how different modifications affect biological activity. This helps in identifying the key structural features required for potency and selectivity against a specific biological target.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-formyl-4-methylthiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S2/c1-4-2-6(12(7,9)10)11-5(4)3-8/h2-3H,1H3,(H2,7,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRWQRLIKNISOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)S(=O)(=O)N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Synthetic Methodologies

Established Synthetic Pathways for 5-Formyl-4-methylthiophene-2-sulfonamide

The primary and most direct route for synthesizing this compound is through the electrophilic formylation of the corresponding sulfonamide precursor.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.com It provides an efficient pathway to introduce a formyl (-CHO) group onto the thiophene (B33073) ring system.

The key components of the Vilsmeier-Haack reaction are a substituted amide, typically N,N-dimethylformamide (DMF), which serves as the source of the formyl group, and a dehydrating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). ijpcbs.comresearchgate.net The reaction is generally performed at low temperatures to control the formation of the active electrophile, known as the Vilsmeier reagent. ijpcbs.com An excess of the amide can be used as a solvent, and the reaction is typically quenched with water or an aqueous base to hydrolyze the intermediate and yield the final aldehyde product. organic-chemistry.org

Typical Reagents for Vilsmeier-Haack Formylation

Reagent Role in Reaction
4-Methylthiophene-2-sulfonamide Substrate
N,N-Dimethylformamide (DMF) Formyl group source
Phosphorus Oxychloride (POCl₃) Activating agent

The mechanism of the Vilsmeier-Haack reaction involves two main stages.

Formation of the Vilsmeier Reagent: Phosphorus oxychloride reacts with N,N-dimethylformamide to form a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent. chemistrysteps.comwikipedia.org This species is the active formylating agent in the reaction.

Electrophilic Aromatic Substitution: The electron-rich thiophene ring of 4-methylthiophene-2-sulfonamide acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This attack preferentially occurs at the C5 position, which is activated by the electron-donating nature of the sulfur atom and the sulfonamide group, leading to the formation of an iminium ion intermediate. wikipedia.org

Hydrolysis: During aqueous workup, the iminium ion is readily hydrolyzed to afford the final product, this compound. organic-chemistry.orgwikipedia.org

The synthesis of this compound can also be approached through a multi-step sequence starting from more basic thiophene building blocks. One potential pathway involves the initial synthesis of a key intermediate, such as 5-bromothiophene-2-sulfonamide, which is prepared by treating bromothiophene with chlorosulfonic acid. researchgate.net Subsequent steps would involve the introduction of the methyl group at the C4 position and the conversion of the bromo group at the C5 position into a formyl group. This approach allows for greater modularity in building complex thiophene structures.

Vilsmeier-Haack Formylation of 4-Methylthiophene-2-sulfonamide

Exploration of Alternative and Emerging Synthetic Strategies for Analogues and Derivatives

Modern synthetic chemistry offers powerful tools for creating analogues of the target compound. Palladium-catalyzed cross-coupling reactions are particularly prominent in this area, enabling the formation of new carbon-carbon bonds under mild conditions. researchgate.net

The Suzuki-Miyaura coupling reaction is a versatile method for synthesizing biaryl compounds and has been successfully applied to thiophene sulfonamide systems to create a diverse range of analogues. researchgate.netdoaj.org This reaction typically involves the coupling of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. researchgate.netacs.org

For the synthesis of 5-arylthiophene-2-sulfonamide derivatives, the common strategy is to couple 5-bromothiophene-2-sulfonamide with various arylboronic acids. researchgate.netdoaj.org This approach demonstrates high functional group tolerance and allows for the introduction of a wide array of substituted aryl groups at the C5 position of the thiophene ring. researchgate.net The efficiency of these reactions can be influenced by the choice of catalyst, ligands, and base. mdpi.comsemanticscholar.org

Examples of Suzuki-Miyaura Coupling for Analogue Synthesis researchgate.net

Arylboronic Acid Catalyst / Ligand Base Solvent Yield of 5-Aryl Analogue
Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/Water Moderate
4-Methylphenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/Water Good
4-Methoxyphenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/Water Good
4-Chlorophenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/Water Moderate

This methodology represents a key strategy for generating libraries of related compounds for further research and development.

Reductive and Oxidative Methods for Formyl Group Introduction in Thiophene Systems

The introduction of a formyl group onto a thiophene ring is a fundamental transformation in organic synthesis. While direct oxidation of a methyl group to an aldehyde on a thiophene ring can be challenging due to the ring's sensitivity to oxidation, several reliable methods exist for formylation, primarily through electrophilic substitution.

The Vilsmeier-Haack Reaction: This is one of the most widely used and effective methods for the formylation of electron-rich aromatic and heteroaromatic compounds, including thiophenes. ijpcbs.comjk-sci.comorganic-chemistry.org The reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the electrophile. rsc.org The reaction proceeds via an electrophilic aromatic substitution mechanism, where the thiophene ring attacks the electrophilic iminium species, followed by hydrolysis to yield the aldehyde. jk-sci.com The regioselectivity of the Vilsmeier-Haack reaction on substituted thiophenes is influenced by both electronic and steric factors. For 3-substituted thiophenes, the size of the Vilsmeier reagent can direct the formylation to either the 2- or 5-position. researchgate.net

The Rieche Formylation: Another important method is the Rieche formylation, which utilizes dichloromethyl methyl ether in the presence of a Lewis acid, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄). synarchive.comwikipedia.orgcommonorganicchemistry.com This method also proceeds through electrophilic substitution and can offer different regioselectivity compared to the Vilsmeier-Haack reaction, depending on the substrate and reaction conditions. For instance, studies on 3-methylthiophene have shown that the Rieche formylation can provide a higher ratio of the 2-formyl isomer compared to the 5-formyl isomer under certain conditions. researchgate.net

While direct reductive or oxidative methods for introducing a formyl group are less common for thiophenes compared to formylation reactions, the oxidation of a hydroxymethyl group or the reduction of a carboxylic acid derivative can be employed in specific synthetic contexts. However, for the direct formylation of the thiophene ring, electrophilic substitution methods like the Vilsmeier-Haack and Rieche reactions are generally preferred for their efficiency and predictability.

Strategies for Sulfonamide Moiety Introduction in Thiophene Derivatives

The introduction of a sulfonamide group onto a thiophene ring typically involves a two-step process: sulfonation or chlorosulfonation followed by amination.

Chlorosulfonation and Amination: A common and direct approach is the chlorosulfonation of the thiophene derivative, followed by reaction with an amine to form the sulfonamide. Chlorosulfonic acid is a powerful reagent for this purpose. However, its high reactivity can sometimes lead to side reactions and degradation of the thiophene ring. A milder approach involves the use of a combination of an oxidizing agent and a chlorinating agent to convert a thiol or a sulfonic acid into the corresponding sulfonyl chloride. cbijournal.com For instance, a mixture of N-chlorosuccinimide and a chloride source can be used for the in-situ generation of the sulfonyl chloride from a thiol, which can then be reacted with an amine. cbijournal.com

Once the thiophene sulfonyl chloride is obtained, it can be readily converted to the sulfonamide by reaction with ammonia or a primary or secondary amine. google.com The availability of 4-Methylthiophene-2-sulfonyl chloride as a starting material presents a direct and efficient pathway. chemimpex.com This commercially available intermediate simplifies the synthesis by bypassing the potentially harsh chlorosulfonation step on the thiophene ring. The reaction of 4-methylthiophene-2-sulfonyl chloride with ammonia would directly yield 4-methylthiophene-2-sulfonamide.

Table 1: Comparison of Formylation Methods for Thiophene Derivatives

Method Reagents Mechanism Advantages Disadvantages
Vilsmeier-Haack DMF, POCl₃ Electrophilic Aromatic Substitution Mild conditions, high yields, widely applicable. ijpcbs.comrsc.org Regioselectivity can be an issue with certain substitution patterns.

| Rieche Formylation | Dichloromethyl methyl ether, Lewis Acid (e.g., TiCl₄) | Electrophilic Aromatic Substitution | Can offer different regioselectivity than Vilsmeier-Haack. synarchive.comresearchgate.net | Lewis acids can be harsh and moisture-sensitive. |

Optimization of Reaction Conditions for Yield Enhancement and Selectivity

Optimizing reaction conditions is paramount to maximizing the yield and ensuring the desired regioselectivity in the synthesis of this compound.

For the Vilsmeier-Haack formylation , several parameters can be adjusted. The ratio of the substrate to the Vilsmeier reagent (DMF/POCl₃) is critical; an excess of the reagent can sometimes lead to the formation of di-formylated products or other side reactions. reddit.com The reaction temperature is another key factor, with temperatures typically ranging from 0 °C to 80 °C depending on the reactivity of the thiophene substrate. jk-sci.com The choice of solvent can also influence the outcome; while DMF often serves as both reagent and solvent, other inert solvents like chloroform or dichloromethane can be used. ijpcbs.com Non-classical conditions, such as solvent-free reactions using a mortar and pestle, have also been explored to improve efficiency and environmental friendliness. iaamonline.org

In the sulfamoylation step , if starting from a sulfonyl chloride, the choice of base and solvent is important for achieving a clean and high-yielding reaction. Bases such as triethylamine or pyridine are commonly used to neutralize the HCl generated during the reaction. nsf.gov The reaction temperature is typically kept low initially to control the exothermic reaction and then may be raised to ensure completion. One-pot tandem sulfamoylation and cyclization reactions have been developed, highlighting the importance of optimizing conditions for sequential transformations. nih.gov The development of selective sulfamoylation agents also offers opportunities for improved efficiency and functional group tolerance. acs.orgorganic-chemistry.org

Table 2: Key Parameters for Optimization

Reaction Step Parameter to Optimize Potential Impact
Vilsmeier-Haack Reagent Ratio (Substrate:DMF:POCl₃) Controls mono- vs. di-formylation, minimizes side products.
Temperature Affects reaction rate and selectivity.
Solvent Influences solubility and reaction kinetics.
Sulfamoylation Base Neutralizes acid byproduct, can influence reaction rate.
Temperature Controls reaction rate and minimizes side reactions.

Advanced Analytical Characterization Techniques Employed in Synthesis Verification

The unambiguous structural confirmation of this compound relies on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for elucidating the molecular structure. In the ¹H NMR spectrum, the chemical shifts and coupling constants of the thiophene ring protons provide definitive information about the substitution pattern. oup.com The presence of the formyl group is confirmed by a characteristic signal for the aldehyde proton, typically in the range of 9-10 ppm. The protons of the methyl group and the NH₂ of the sulfonamide will also have distinct chemical shifts. ¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of all carbon atoms in the molecule, including the carbonyl carbon of the formyl group and the carbons of the thiophene ring, which are sensitive to the electronic effects of the substituents. oup.comnih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, which can further support the proposed structure. researchgate.net Techniques like electrospray ionization (ESI) can be used to generate the molecular ion, and high-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. researchgate.netnih.gov The fragmentation patterns of thiophene-sulfonyl derivatives have been studied and can aid in structural confirmation. researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is valuable for identifying the functional groups present in the molecule. The characteristic stretching frequencies of the C=O bond in the formyl group (around 1650-1700 cm⁻¹), the S=O bonds in the sulfonamide group (typically two bands around 1350 cm⁻¹ and 1150 cm⁻¹), and the N-H bonds of the sulfonamide (around 3200-3400 cm⁻¹) provide strong evidence for the successful synthesis of the target compound.

By employing these analytical techniques in concert, the identity and purity of the synthesized this compound can be unequivocally established.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations of 5-Formyl-4-methylthiophene-2-sulfonamide and Related Derivatives

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in modern chemical research for exploring molecular properties from first principles. semanticscholar.orgiosrjournals.org This approach has been widely applied to sulfonamides and thiophene-containing compounds to elucidate their electronic behavior and reactivity. nih.govnih.gov

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a computational method frequently used for the theoretical simulation of the electronic structure of organic compounds. iosrjournals.org DFT calculations are performed to obtain optimized molecular geometries and to analyze the electronic properties. For thiophene (B33073) sulfonamide derivatives, DFT studies are typically conducted using functionals like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311G+(d,p) to achieve a balance between accuracy and computational cost. nih.govnih.gov

These calculations provide fundamental parameters including bond lengths, bond angles, and dihedral angles. For instance, in a study of various 5-aryl thiophenes with sulphonylacetamide groups, DFT was used to gain insight into their structural properties. nih.gov The optimized geometry reveals the spatial arrangement of the atoms, which is crucial for understanding the molecule's stability and interaction with its environment. The presence of the electron-withdrawing formyl group and the electron-donating methyl group on the thiophene ring of this compound is expected to significantly influence the electron density distribution across the molecule.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing a molecule's electronic properties and chemical reactivity. mdpi.comaimspress.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and reactivity. researchgate.netresearchgate.net

A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net In conjugated systems like thiophene derivatives, this gap is often smaller, facilitating charge transfer within the molecule. semanticscholar.org DFT calculations are the standard method for determining the energies of these orbitals. researchgate.net

To illustrate the effect of substituents on the electronic properties of thiophene sulfonamides, the following table presents calculated FMO data for a series of related derivatives.

Compound DerivativeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference
Thiophene Sulfonamide Derivative 1-6.79-2.144.65 semanticscholar.org
Thiophene Sulfonamide Derivative 2-6.83-2.264.57 semanticscholar.org
Thiophene Sulfonamide Derivative 3-7.14-2.494.65 semanticscholar.org
Thiophene Sulfonamide Derivative 7-5.88-2.443.44 semanticscholar.org

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue denotes electron-deficient regions (positive potential), which are favorable for nucleophilic attack. Green and yellow represent areas with intermediate potential. researchgate.net

For a molecule like this compound, the MEP map would be expected to show significant negative potential (red) around the oxygen atoms of the sulfonyl (-SO₂) and formyl (-CHO) groups, as these are highly electronegative. These sites represent the most likely points for interaction with electrophiles or for forming hydrogen bonds. Conversely, the hydrogen atoms of the sulfonamide (-NH₂) group would exhibit a positive potential (blue), making them susceptible to nucleophilic attack. researchgate.net Such maps provide crucial information about where the molecule is most likely to interact with other molecules, including biological receptors. researchgate.net

Simulation of Spectroscopic Data (e.g., FT-IR, UV-Vis)

Computational methods can accurately simulate spectroscopic data, which aids in the interpretation of experimental results. DFT calculations are commonly used to predict vibrational (FT-IR) and electronic (UV-Vis) spectra.

FT-IR Spectroscopy: Theoretical vibrational frequencies can be calculated to help assign the bands observed in an experimental FT-IR spectrum. nih.govresearchgate.net These calculations can identify the vibrational modes associated with specific functional groups. For this compound, key vibrational modes would include the symmetric and asymmetric stretching of the S=O bonds in the sulfonamide group, the N-H stretching frequencies, and the C=O stretching of the formyl group. Comparing the calculated frequencies with experimental data confirms the molecular structure. researchgate.net

UV-Vis Spectroscopy: The electronic absorption spectra of molecules can be simulated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the energies of electronic transitions between molecular orbitals, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. These transitions, such as π→π* and n→π*, correspond to the absorption of light in the ultraviolet-visible range. researchgate.net For thiophene derivatives, these calculations can predict the maximum absorption wavelength (λmax) and help explain how structural modifications affect the optical properties. ub.ac.id

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To understand how a compound might interact with a biological target, such as a protein or enzyme, molecular docking and molecular dynamics (MD) simulations are employed. These computational techniques are fundamental in drug discovery and design.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov Docking algorithms score different binding poses based on factors like intermolecular forces, predicting the binding energy and affinity. Studies on thiophene sulfonamide derivatives have shown that these molecules can fit into the active sites of various enzymes, with their interactions often characterized by hydrogen bonds (e.g., involving the sulfonamide -NH₂ and -SO₂ groups) and hydrophobic interactions with key amino acid residues. nih.govnih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to analyze the stability and dynamic behavior of the ligand-receptor complex over time. nih.gov These simulations model the movement of atoms and molecules, providing a more realistic view of the interactions in a physiological environment. MD simulations can confirm the stability of the binding pose predicted by docking and reveal conformational changes in the protein or ligand upon binding. scispace.com For sulfonamide derivatives, MD simulations have been used to validate docking results and ensure the sustained stability of the ligand within the protein's active site. nih.gov

Computational Prediction of Binding Affinities with Enzyme Active Sites

Computational methods are pivotal in predicting the binding affinity of this compound with the active sites of target enzymes, offering a preliminary assessment of its inhibitory potential. Molecular docking is a primary technique used for this purpose, calculating a scoring function to estimate the binding energy, typically expressed in kcal/mol. nih.govresearchgate.net

For thiophene sulfonamide derivatives, molecular docking studies have been instrumental in identifying promising candidates for enzyme inhibition. nih.gov These studies simulate the most favorable binding pose of the ligand within the enzyme's active site and predict the strength of the interaction. The binding affinity is influenced by various factors including the molecule's shape, charge distribution, and the presence of specific functional groups that can engage in favorable interactions with the protein.

In the context of metalloenzymes like carbonic anhydrases—common targets for sulfonamides—the sulfonamide moiety is a critical zinc-binding group, which is essential for high-affinity binding. researchgate.net Computational models for related compounds have demonstrated that the thiophene ring and its substituents, such as the formyl and methyl groups on this compound, play a significant role in establishing additional interactions that enhance binding affinity and can confer selectivity for different enzyme isoforms. nih.gov

Table 1: Illustrative Binding Affinity Data for Related Thiophene Sulfonamide Derivatives

Compound ClassTarget EnzymePredicted Binding Energy (kcal/mol)Key Interacting Moiety
Thiophene-2-carboxamide Derivative2AS1 Protein-9.33Aniline and Aryl Azo Groups
Thiazole-Thiophene DerivativeLanosterol 14α-demethylase-8.72Thiazole and Thiophene Rings

Note: The data in this table is for structurally related thiophene derivatives to illustrate typical research findings. nih.govresearchgate.net Specific binding affinity data for this compound is not publicly available.

Analysis of Binding Modes and Intermolecular Interactions

Once a favorable binding pose is predicted, a detailed analysis of the binding mode and the specific intermolecular interactions between this compound and the enzyme's active site is performed. This analysis is crucial for understanding the structural basis of its inhibitory activity.

For sulfonamide-based inhibitors targeting carbonic anhydrases, the binding mechanism is well-characterized. The primary interaction involves the coordination of the sulfonamide group's nitrogen atom to the catalytic zinc ion in the active site. researchgate.net Additionally, the oxygen atoms of the sulfonamide group typically form hydrogen bonds with the backbone amide of conserved amino acid residues, such as Thr199 in human carbonic anhydrase II (hCA II). mdpi.com

Hydrophobic Interactions: The methyl group and the thiophene ring itself can engage in van der Waals and hydrophobic interactions with nonpolar residues in the active site pocket, such as Val121, Phe131, and Leu198 in hCA II. mdpi.com

Hydrogen Bonding: The formyl group (-CHO) on the thiophene ring introduces a potential hydrogen bond acceptor (the oxygen atom) and donor (the aldehyde proton), which can form specific hydrogen bonds with nearby amino acid side chains or backbone atoms.

π-π Stacking: The aromatic thiophene ring can participate in π-π stacking or π-alkyl interactions with aromatic or aliphatic residues within the active site. nih.govresearchgate.net

Table 2: Common Intermolecular Interactions for Thiophene Sulfonamides in Enzyme Active Sites

Interaction TypeLigand Moiety InvolvedPotential Interacting Enzyme Residues
Zinc CoordinationSulfonamide (-SO₂NH₂)Catalytic Zn²⁺ ion
Hydrogen BondingSulfonamide Oxygens, Formyl GroupThreonine, Histidine, Serine
Hydrophobic InteractionsThiophene Ring, Methyl GroupValine, Leucine, Phenylalanine
π-π StackingThiophene RingPhenylalanine, Histidine, Tryptophan

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior in Biological Environments

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. For this compound, MD simulations of the ligand-enzyme complex provide insights into its conformational stability and dynamic behavior within a simulated biological environment. researchgate.net

These simulations, often run for nanoseconds or longer, can confirm the stability of the binding pose predicted by molecular docking. Key parameters are analyzed to assess the dynamic behavior of the complex:

Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein backbone or ligand atoms from an initial reference structure over the course of the simulation. A stable, low-fluctuation RMSD value for both the protein and the ligand indicates that the complex has reached equilibrium and the binding is stable.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues or ligand atoms. It helps identify which parts of the protein or ligand are flexible and which are rigid. Lower RMSF values in the active site upon ligand binding can suggest a stabilization of the binding pocket. researchgate.net

MD simulations on complexes of related sulfonamides have shown that stable binding is characterized by minimal conformational changes and sustained key interactions (like hydrogen bonds and hydrophobic contacts) throughout the simulation period. researchgate.net This dynamic stability is a strong indicator of effective and sustained enzyme inhibition.

Structure Activity Relationship Sar Studies

Elucidating the Contribution of the Thiophene (B33073) Core to Biological Activities

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom, which serves as a versatile scaffold in medicinal chemistry. researchgate.net It is considered a bioisostere of the benzene ring but possesses distinct electronic properties and a more compact size that can lead to favorable interactions with biological targets. researchgate.net The sulfur atom in the thiophene ring can engage in unique non-covalent interactions, including hydrogen bonds and halogen bonds, which are critical for molecular recognition.

Thiophene-containing compounds are associated with a wide array of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. researchgate.netencyclopedia.pub In the context of sulfonamides, the thiophene moiety plays a significant role in modulating potency and selectivity. For instance, in studies on carbonic anhydrase (CA) inhibitors, the thiophene ring is crucial for orienting the sulfonamide group within the enzyme's active site. nih.gov The electronic nature of the thiophene core influences the acidity of the sulfonamide proton, which is a key determinant of binding affinity to the zinc ion in the active site of metalloenzymes like carbonic anhydrase. nih.gov

The substitution pattern on the thiophene ring is also critical. The placement of the sulfonamide group at the 2-position and the methyl and formyl groups at the 4- and 5-positions, respectively, creates a specific electronic and steric profile that dictates the molecule's interaction with target proteins.

Influence of the Sulfonamide Moiety on Activity Profiles

The sulfonamide group (-SO₂NH₂) is a cornerstone pharmacophore responsible for a vast range of therapeutic effects. ajchem-b.comnih.gov It is a key functional group in drugs with antibacterial, diuretic, anticonvulsant, and anticancer activities. ajchem-b.comresearchgate.net The primary mechanism for many sulfonamide drugs, particularly carbonic anhydrase inhibitors, involves the coordination of the sulfonamide nitrogen to a zinc ion within the enzyme's active site. nih.govnih.gov

The biological activity of the sulfonamide moiety is highly dependent on the nature of the aromatic ring to which it is attached. openaccesspub.org The thiophene ring in 5-Formyl-4-methylthiophene-2-sulfonamide acts as the aromatic component, influencing the physicochemical properties of the sulfonamide group. The acidity of the N-H proton and the geometry of the sulfonyl group are fine-tuned by the electronic effects of the thiophene ring and its substituents.

Furthermore, the sulfonamide group is an excellent hydrogen bond donor and acceptor, enabling it to form strong interactions with amino acid residues in a protein's binding pocket, thereby anchoring the molecule and contributing to its inhibitory potency. eiu.edu Modifications to the sulfonamide group, such as N-alkylation or N-arylation, can drastically alter the biological activity, selectivity, and pharmacokinetic properties of the parent compound.

Impact of the Formyl Group and Methyl Substitution on Molecular Recognition and Interactions

The substituents on the thiophene ring, a 4-methyl group and a 5-formyl group, have a profound impact on the molecule's steric and electronic properties, which in turn affects its molecular recognition by biological targets.

The methyl group at the 4-position is a small, lipophilic group. Its presence can influence the compound's activity in several ways:

Steric Effects : It can provide a steric hindrance that forces the molecule into a specific conformation favorable for binding.

Hydrophobic Interactions : The methyl group can engage in van der Waals or hydrophobic interactions with nonpolar pockets of a target protein, enhancing binding affinity.

Molecular Dynamics : Methyl groups can act as "intrinsic plasticizers," facilitating dynamics within the entire molecule and allowing it to access a more diverse set of conformational states, which can be crucial for biological function. nih.gov

The formyl group (-CHO) at the 5-position is an electron-withdrawing group with a planar structure. Its key contributions include:

Hydrogen Bonding : The carbonyl oxygen of the formyl group is a strong hydrogen bond acceptor, which can form a critical interaction with a hydrogen bond donor residue (e.g., the amide backbone or side chains of asparagine, glutamine, or arginine) in the active site.

Electronic Effects : As an electron-withdrawing group, it influences the electron density of the thiophene ring, which in turn affects the acidity and reactivity of the sulfonamide moiety.

Covalent Interactions : The aldehyde functionality can potentially form reversible covalent bonds (e.g., Schiff bases) with amine groups (like the ε-amino group of a lysine residue) on the target protein, leading to potent and prolonged inhibition.

The combination of a lipophilic methyl group and a polar, electron-withdrawing formyl group creates a distinct electrostatic and steric profile on the thiophene ring, allowing for specific and potentially high-affinity interactions with a biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

For a series of thiophene sulfonamide analogs, QSAR models can be developed to predict their biological potency. This process typically involves calculating a range of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression (MLR), to build a predictive equation. nih.gov

For example, a hypothetical QSAR model for a series of carbonic anhydrase inhibitors based on the this compound scaffold might take the form:

log(1/IC₅₀) = β₀ + β₁(logP) + β₂(LUMO) + β₃(MR) + ...

Where:

IC₅₀ is the concentration of the compound required to inhibit the enzyme by 50%.

logP represents the lipophilicity of the molecule.

LUMO (Lowest Unoccupied Molecular Orbital energy) is an electronic descriptor.

MR (Molar Refractivity) is a steric descriptor.

β values are the coefficients determined by the regression analysis.

Such models, once validated, can be used to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts.

The primary goal of QSAR is to identify the key structural features, or descriptors, that are critical for biological activity. nih.gov For compounds related to this compound, these descriptors often fall into three categories:

Electronic Descriptors : These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and orbital energies (HOMO/LUMO). They are crucial for understanding electrostatic interactions and reactivity. For instance, the charge on the sulfonamide nitrogen and the electron-withdrawing nature of the formyl group would be critical electronic descriptors.

Steric Descriptors : These relate to the size and shape of the molecule, including molar volume, surface area, and specific shape indices. The steric bulk of the methyl group and the planarity of the formyl group would be important steric considerations.

Hydrophobic Descriptors : These quantify the lipophilicity of the molecule, most commonly represented by the partition coefficient (logP). Lipophilicity is vital for membrane permeability and hydrophobic interactions within the binding site.

A QSAR study on related sulfur-containing anticancer agents identified properties like mass, polarizability, electronegativity, and van der Waals volume as key predictors for activity. nih.gov

Table 1: Key Molecular Descriptors in QSAR Modeling

Descriptor Type Example Descriptor Potential Influence on Activity
Electronic LUMO Energy Relates to the ability to accept electrons; important for charge-transfer interactions.
Partial Charge on N Affects the strength of coordination to metal ions (e.g., Zn²⁺) in metalloenzymes.
Steric Molar Refractivity (MR) Describes the volume and polarizability of a group; influences fit within a binding pocket.
Van der Waals Volume Overall size of the molecule, critical for avoiding steric clashes.
Hydrophobic LogP Governs membrane transport and hydrophobic interactions with the target.

Conformational Analysis and its Implications for SAR

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule and their relative energies. A molecule's biological activity is intrinsically linked to its ability to adopt a specific low-energy conformation, often referred to as the "bioactive conformation," that allows for optimal binding to its biological target.

For this compound, the key conformational variables include the rotation around the C-S bond connecting the thiophene ring and the sulfonamide group, and the orientation of the formyl group. Molecular modeling and docking studies can be employed to explore the conformational space of the molecule within the active site of a target protein. nih.gov

These studies can reveal:

The preferred binding mode : How the molecule orients itself within the binding pocket.

Key interactions : Identifying the specific amino acid residues that interact with the thiophene core, the sulfonamide moiety, the methyl group, and the formyl group.

The role of substituents : How the methyl and formyl groups influence the preferred conformation. For example, the methyl group might sterically favor a particular torsional angle for the sulfonamide group, pre-organizing the molecule for binding.

The conformational flexibility, influenced by factors like the methyl groups, allows the molecule to adapt its shape to fit the binding site, which has significant implications for SAR. nih.gov Understanding the bioactive conformation is critical for designing more rigid analogs that are "locked" in this favorable orientation, potentially leading to a significant increase in potency and selectivity.

Potential Applications and Future Research Directions

Development as Molecular Probes for Biochemical Pathways

The inherent fluorescence and reactive aldehyde group of 5-Formyl-4-methylthiophene-2-sulfonamide make it a promising candidate for the development of molecular probes. Thiophene-based fluorophores are known for their favorable photophysical properties, including quantum efficiency and photostability. The formyl group can act as a reactive site for binding to specific biomolecules, such as proteins or nucleic acids, allowing for the targeted labeling and visualization of these entities within complex biological systems.

Future research could focus on modifying the sulfonamide portion of the molecule to enhance cell permeability and target specificity. By conjugating it with specific ligands or antibodies, it could be directed to particular cellular compartments or protein targets. The aldehyde functionality could be utilized in "turn-on" fluorescent probes, where a significant change in fluorescence is observed upon reaction with a specific analyte or upon a change in the microenvironment, such as pH or redox potential. This would enable the real-time monitoring of biochemical pathways and cellular events.

Role in the Rational Design of Novel Bioactive Molecules

The thiophene (B33073) sulfonamide scaffold is a well-established pharmacophore in medicinal chemistry, known for its presence in various clinically used drugs. The rational design of new bioactive molecules based on this compound can leverage this existing knowledge. The sulfonamide group can act as a zinc-binding group, making it a potential inhibitor for metalloenzymes like carbonic anhydrases, which are implicated in diseases such as glaucoma and cancer.

Structure-activity relationship (SAR) studies will be crucial in this endeavor. By systematically modifying the substituents on the thiophene ring, researchers can optimize the compound's potency, selectivity, and pharmacokinetic properties. The formyl and methyl groups offer sites for chemical modification to explore interactions with target proteins. For instance, the formyl group can form hydrogen bonds or covalent linkages with amino acid residues in an enzyme's active site, enhancing binding affinity.

Table 1: Potential Bioactive Molecules Based on the this compound Scaffold

Target ClassRationale for DesignPotential Therapeutic Area
Carbonic Anhydrase InhibitorsThe sulfonamide moiety can coordinate with the zinc ion in the active site.Glaucoma, Epilepsy, Cancer
Kinase InhibitorsThe thiophene core can serve as a hinge-binding motif.Cancer, Inflammatory Diseases
Antibacterial AgentsThiophene derivatives have shown broad-spectrum antimicrobial activity.Infectious Diseases
Antiviral AgentsSulfonamide-containing heterocycles have demonstrated antiviral properties.Viral Infections

Investigation of Nonlinear Optical (NLO) Properties of Derivatives

Organic molecules with significant nonlinear optical (NLO) properties are in high demand for applications in optoelectronics, including optical data storage and signal processing. The structure of this compound, with its electron-donating (methyl) and electron-withdrawing (formyl, sulfonamide) groups on a conjugated thiophene ring, suggests potential for second-order NLO activity.

Computational studies, such as those employing Density Functional Theory (DFT), can be used to predict the hyperpolarizability of this molecule and its derivatives. These theoretical calculations can guide the synthesis of new analogues with enhanced NLO properties. Future research could involve the synthesis of a series of derivatives where the donor and acceptor strengths are systematically varied to establish a clear structure-property relationship. Experimental validation of the NLO properties using techniques like the Z-scan method would be essential to confirm the theoretical predictions.

Exploration of Sensing Applications (e.g., Environmental Pollutants like Bisulfite)

The aldehyde group in this compound provides a reactive site for the development of chemosensors. Thiophene-based probes have been successfully employed for the detection of various analytes, including environmentally relevant pollutants. A particularly promising application is the detection of bisulfite (HSO₃⁻), a common additive in food and beverages that can be harmful in high concentrations.

The sensing mechanism would likely involve the nucleophilic addition of bisulfite to the carbonyl carbon of the formyl group. This reaction would alter the electronic properties of the thiophene ring, leading to a measurable change in its optical properties, such as a shift in the absorption or fluorescence spectrum. This could form the basis for a colorimetric or fluorometric sensor for bisulfite. Future work would involve optimizing the reaction conditions and evaluating the sensor's selectivity and sensitivity in real-world samples.

Advanced Synthetic Methodologies for Novel Analogues and Derivatives with Enhanced Specificity

To fully explore the potential of the this compound scaffold, the development of efficient and versatile synthetic methodologies is paramount. While standard methods for the synthesis of substituted thiophenes exist, the specific arrangement of functional groups in this molecule may require novel approaches.

Modern cross-coupling reactions, such as Suzuki or Stille coupling, could be employed to introduce a wide variety of substituents at different positions of the thiophene ring, allowing for the creation of large libraries of analogues for high-throughput screening. Furthermore, late-stage functionalization techniques could be explored to modify the core structure after its initial synthesis, providing rapid access to a diverse range of derivatives. The development of regioselective synthetic routes will be critical to ensure the precise placement of functional groups, which is essential for achieving high specificity in biological or sensing applications.

Integration with Chemoinformatics and Artificial Intelligence for Accelerated Drug Discovery

Chemoinformatics and artificial intelligence (AI) are revolutionizing the field of drug discovery. These computational tools can be applied to the this compound scaffold to accelerate the identification of promising new drug candidates. Molecular docking simulations can be used to predict the binding modes of derivatives with various protein targets, helping to prioritize compounds for synthesis and biological testing.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of the analogues with their biological activity, providing valuable insights for the design of more potent compounds. AI algorithms, such as machine learning and deep learning, can be trained on existing data to predict the properties of virtual compounds, further streamlining the discovery process. The integration of these in silico methods with traditional experimental approaches will be key to unlocking the full therapeutic potential of this versatile chemical scaffold.

Conclusion

Summary of Key Academic and Research Findings for 5-Formyl-4-methylthiophene-2-sulfonamide

Academic research focusing explicitly on this compound is limited, with the compound more frequently appearing in chemical catalogs and synthetic methodology literature rather than in dedicated biological studies. The primary role of this compound in the available scientific literature is that of a chemical intermediate or a building block for the synthesis of more complex molecules.

The core structure, a substituted thiophene-2-sulfonamide, belongs to a class of compounds that has garnered significant scientific interest. Thiophene (B33073) sulfonamide derivatives are recognized as important pharmacophores, a core molecular structure responsible for a drug's biological activity. researchgate.net A substantial body of research has focused on this scaffold for its versatile pharmacological properties, including potential antimicrobial and anticancer activities.

The most extensively researched application for this class of compounds is as carbonic anhydrase (CA) inhibitors. nih.govmdpi.com The sulfonamide group is a key zinc-binding feature that allows these molecules to inhibit carbonic anhydrase enzymes, which are involved in various physiological processes. nih.gov Different substitutions on the thiophene ring are known to modulate the inhibitory potency and selectivity against various CA isoforms (e.g., hCA I, II, IX, and XII). nih.gov However, specific studies detailing how the unique combination of a 4-methyl and a 5-formyl group on the thiophene ring of this compound influences this activity are not extensively documented.

In essence, while the broader family of thiophene-2-sulfonamides is well-studied, this compound remains a largely uncharacterized entity in terms of its specific biological profile and potential therapeutic applications. Its value is currently recognized more for its synthetic potential than for any demonstrated biological function.

Table 1: Established Biological Activities of the Thiophene-2-Sulfonamide Scaffold

Biological Activity Target Enzyme/Pathway Investigated Applications
Carbonic Anhydrase Inhibition Carbonic Anhydrase (CA) Isoforms Antiglaucoma, Diuretics, Antitumor agents
Antimicrobial Activity Various bacterial/fungal targets Antibacterial and antifungal agents
Anticancer Activity Various signaling pathways Development of novel cancer therapies
Anti-inflammatory Activity Not always specified Potential anti-inflammatory drugs
Antiviral Activity Viral replication mechanisms Development of antiviral compounds

Future Perspectives and Unanswered Questions in the Academic Research of the Compound

The current scarcity of dedicated research on this compound presents numerous opportunities for future investigation. The compound stands as a promising but unexplored molecule within a well-established class of biologically active agents.

Future research should prioritize:

Synthesis and Characterization: Detailed studies to optimize the synthesis of this compound and thoroughly characterize its physicochemical properties.

Biological Screening: A comprehensive screening of the compound to determine its biological activity profile. Given its structure, initial studies should logically focus on its potential as a carbonic anhydrase inhibitor, assessing its potency and selectivity against a panel of human CA isoforms.

Derivative Synthesis: The presence of a reactive formyl group at the 5-position is a key feature that can be exploited for further chemical modification. This aldehyde functionality serves as a convenient handle for synthesizing a library of new derivatives, such as Schiff bases or other condensation products, which could then be screened for a wide range of biological activities. mdpi.com

Structural Biology: Should the compound exhibit significant biological activity, co-crystallization studies with its target protein (e.g., a carbonic anhydrase isoform) would provide invaluable insight into its binding mode and the specific molecular interactions responsible for its activity. nih.gov

Key unanswered questions that future academic research could address include:

What is the intrinsic biological activity of this compound itself, independent of its role as a synthetic precursor?

How does the specific substitution pattern—a 4-methyl group adjacent to a 5-formyl group—influence the compound's binding affinity and selectivity for biological targets like carbonic anhydrases compared to other substituted thiophene-2-sulfonamides?

Could the formyl and methyl groups offer unique steric or electronic properties that could be leveraged to design highly selective inhibitors for specific enzyme isoforms?

Beyond carbonic anhydrase inhibition, does this compound possess other underexplored therapeutic potentials, such as antimicrobial, anti-inflammatory, or anticancer properties, that are characteristic of the broader sulfonamide and thiophene families? mdpi.comnih.gov

Addressing these questions through focused research will be crucial to unlocking the full potential of this compound and determining its value as a potential therapeutic agent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 5-Formyl-4-methylthiophene-2-sulfonamide, and how are intermediates characterized?

  • Answer : The synthesis typically involves functionalizing thiophene sulfonyl chloride intermediates. For example, reacting 4-methylthiophene-2-sulfonyl chloride with formylating agents (e.g., DMF/POCl₃) under anhydrous conditions introduces the formyl group. Key intermediates are characterized via ¹H/¹³C NMR (e.g., formyl proton resonance at δ 9.8–10.2 ppm) and FT-IR (C=O stretch ~1680 cm⁻¹). Yield optimization requires strict control of reaction temperature (0–5°C for sulfonamide formation) and stoichiometric ratios .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Answer : Comprehensive characterization includes:

  • Chromatography : HPLC with UV detection (λ = 254 nm) to confirm ≥95% purity.
  • Spectroscopy :
  • NMR : Distinctive peaks for methyl (δ ~2.5 ppm), sulfonamide (δ ~3.3 ppm), and formyl groups.
  • Mass Spectrometry : Molecular ion [M+H]⁺ matching theoretical molecular weight (e.g., 245.3 g/mol).
  • Elemental Analysis : Agreement with calculated C, H, N, S content (±0.3%) .

Advanced Research Questions

Q. What strategies resolve contradictions in reactivity data for this compound during nucleophilic substitution?

  • Answer : Discrepancies in reaction outcomes (e.g., competing sulfonamide vs. ester formation) arise from solvent polarity and base selection. For instance:

  • Polar aprotic solvents (DMF, DMSO) favor sulfonamide formation with amines.
  • Weak bases (NaHCO₃) minimize hydrolysis of the formyl group.
    Systematic optimization using a Design of Experiments (DoE) approach can isolate variables like temperature and reagent equivalents .

Q. How does the electronic nature of the formyl group influence the compound’s bioactivity in medicinal chemistry studies?

  • Answer : The electron-withdrawing formyl group enhances hydrogen-bonding capacity, improving target binding (e.g., enzyme active sites). Comparative studies with non-formylated analogs show:

  • Increased inhibition potency (IC₅₀ reduced by 2–5×) against carbonic anhydrase isoforms.
  • Improved solubility in aqueous buffers (logP reduced by 0.5–1.0 units).
    Computational docking (e.g., AutoDock Vina) validates interactions with catalytic zinc ions in enzymes .

Q. What advanced techniques are used to study degradation pathways of this compound under oxidative conditions?

  • Answer : LC-MS/MS and HPLC-DAD identify degradation products:

  • Primary degradation : Oxidation of the thiophene ring to sulfone derivatives (m/z +32).
  • Secondary pathways : Hydrolysis of the formyl group to carboxylic acid (confirmed by IR loss of C=O stretch).
    Accelerated stability studies (40°C/75% RH) quantify degradation kinetics, with Arrhenius modeling predicting shelf-life .

Methodological Tables

Table 1 : Key NMR Assignments for this compound

Proton/GroupChemical Shift (δ, ppm)Multiplicity
Formyl (CHO)9.95Singlet
Methyl (CH₃)2.48Singlet
Thiophene H7.12–7.35Doublet

Table 2 : Comparative Reactivity of Thiophene Sulfonamide Derivatives

DerivativeYield (%)Sulfonamide Formation Rate (k, h⁻¹)
5-Formyl-4-methyl780.45
5-Chloro-4-methyl650.32
5-Methoxy-4-methyl820.28

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.